molecular formula C15H13FO3 B6401532 6-Fluoro-2-(4-methoxy-3-methylphenyl)benzoic acid CAS No. 1261966-02-2

6-Fluoro-2-(4-methoxy-3-methylphenyl)benzoic acid

Cat. No.: B6401532
CAS No.: 1261966-02-2
M. Wt: 260.26 g/mol
InChI Key: AMUUOFUOAJSJIZ-UHFFFAOYSA-N
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Description

6-Fluoro-2-(4-methoxy-3-methylphenyl)benzoic acid is an organic compound that belongs to the class of benzoic acids It is characterized by the presence of a fluoro group at the 6th position and a methoxy group at the 4th position of the phenyl ring, along with a methyl group at the 3rd position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Fluoro-2-(4-methoxy-3-methylphenyl)benzoic acid can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-used transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction typically employs palladium catalysts and boron reagents under mild and functional group-tolerant conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

6-Fluoro-2-(4-methoxy-3-methylphenyl)benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or other reduced forms.

    Substitution: The fluoro, methoxy, and methyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Halogenation or nitration reactions can be performed using reagents like bromine or nitric acid.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce alcohols.

Scientific Research Applications

6-Fluoro-2-(4-methoxy-3-methylphenyl)benzoic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6-Fluoro-2-(4-methoxy-3-methylphenyl)benzoic acid involves its interaction with specific molecular targets and pathways. The fluoro group can enhance the compound’s binding affinity to certain enzymes or receptors, while the methoxy and methyl groups may influence its overall chemical reactivity and stability. These interactions can lead to various biological effects, depending on the specific application.

Comparison with Similar Compounds

Similar Compounds

    2-Fluoro-6-(3-methylphenyl)benzoic acid: Similar structure but with different substitution patterns.

    6-Bromo-2-fluoro-3-(trifluoromethyl)benzoic acid: Contains a bromo and trifluoromethyl group instead of methoxy and methyl groups.

Uniqueness

6-Fluoro-2-(4-methoxy-3-methylphenyl)benzoic acid is unique due to its specific substitution pattern, which can influence its chemical properties and reactivity. The presence of the fluoro, methoxy, and methyl groups in specific positions can result in distinct biological and chemical behaviors compared to other similar compounds.

Properties

IUPAC Name

2-fluoro-6-(4-methoxy-3-methylphenyl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13FO3/c1-9-8-10(6-7-13(9)19-2)11-4-3-5-12(16)14(11)15(17)18/h3-8H,1-2H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMUUOFUOAJSJIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C2=C(C(=CC=C2)F)C(=O)O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13FO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60689996
Record name 3-Fluoro-4'-methoxy-3'-methyl[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60689996
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261966-02-2
Record name 3-Fluoro-4'-methoxy-3'-methyl[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60689996
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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